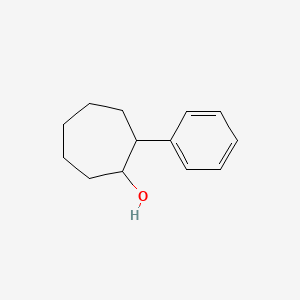

2-Phenylcycloheptan-1-ol

Beschreibung

2-Phenylcycloheptan-1-ol is a cyclic secondary alcohol characterized by a seven-membered cycloheptane ring with a hydroxyl (-OH) group at position 1 and a phenyl (C₆H₅) substituent at position 2. The cycloheptane ring introduces moderate ring strain compared to smaller cyclic systems like cyclohexane, which may influence its conformational flexibility and reactivity . The phenyl group, an aromatic substituent, contributes to steric bulk and electronic effects. Its electron-withdrawing nature (via conjugation) could modulate the acidity of the hydroxyl group, while its hydrophobicity likely reduces solubility in polar solvents.

Eigenschaften

IUPAC Name |

2-phenylcycloheptan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12-14H,2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHCHXDYAKNGPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcycloheptan-1-ol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the Friedel-Crafts alkylation of cycloheptanone with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-phenylcycloheptanone is then reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to its corresponding hydrocarbon using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: 2-Phenylcycloheptanone, 2-Phenylcycloheptanoic acid.

Reduction: 2-Phenylcycloheptane.

Substitution: 2-Phenylcycloheptyl chloride, 2-Phenylcycloheptyl bromide.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Phenylcycloheptan-1-ol has shown potential in various pharmacological studies due to its biological activities:

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.

- Analgesic and Antipyretic Properties : Similar to other compounds in its class, this compound is being investigated for its potential to relieve pain and reduce fever.

- Anticancer Properties : Early investigations suggest that the compound may have anticancer effects, particularly against specific cancer cell lines. This aspect warrants further exploration to understand its mechanisms of action and efficacy in cancer therapy .

Organic Synthesis

The compound serves as a valuable chiral auxiliary in asymmetric synthesis:

- Chiral Synthesis : As a chiral molecule, this compound can facilitate the synthesis of enantiomerically pure compounds. It has been utilized in enantioselective reactions, which are critical in producing pharmaceuticals with high specificity.

- Synthetic Routes : Various synthetic pathways have been developed for producing this compound, including enzymatic methods using lipases that enhance selectivity and yield during reactions involving this compound .

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a potential mechanism through which the compound modulates inflammatory pathways, suggesting its application in developing anti-inflammatory drugs.

Case Study 2: Chiral Auxiliary in Synthesis

Research highlighted the use of this compound as a chiral auxiliary in synthesizing complex organic molecules. The compound was employed in a series of asymmetric reactions leading to high enantiomeric excesses, showcasing its utility in pharmaceutical chemistry .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Research | Investigating anti-inflammatory, analgesic, and anticancer properties | Potential therapeutic candidate |

| Organic Synthesis | Used as a chiral auxiliary for asymmetric synthesis | High enantiomeric excess achieved |

| Enzymatic Reactions | Enzymatic hydrolysis and esterification using lipases | Enhanced selectivity |

Wirkmechanismus

The mechanism of action of 2-Phenylcycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The phenyl group may contribute to hydrophobic interactions, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

2-Methylcycloheptan-1-ol

- Structure : Cycloheptane ring with -OH at position 1 and a methyl (-CH₃) group at position 2.

- Steric Hindrance: Reduced steric bulk compared to the phenyl group, allowing for greater conformational flexibility. Solubility: Likely more soluble in polar solvents due to the absence of a hydrophobic aromatic ring.

- Reference :

5,6-Diphenylheptan-2-ol

- Structure: Linear heptanol chain with phenyl groups at positions 5 and 6 and -OH at position 2.

- Key Differences :

- Hydroxyl Position : Secondary alcohol (vs. primary in 2-phenylcycloheptan-1-ol), affecting oxidation reactivity.

- Hydrophobicity : Two phenyl groups significantly increase hydrophobicity, reducing water solubility.

- Molecular Flexibility : Linear chain allows for greater rotational freedom compared to the rigid cycloheptane ring.

- Reference :

4-Phenyloctane-1,8-diol

- Structure : Octane chain with -OH groups at positions 1 and 8 and a phenyl group at position 4.

- Key Differences: Diol vs. Mono-ol: The dual hydroxyl groups enhance hydrogen bonding capacity and water solubility, counteracted partially by the phenyl group’s hydrophobicity. Chain Length: Longer carbon chain (C8 vs. C7) may increase boiling point and viscosity.

- Reference :

2-Propylheptan-1-ol

- Structure: Linear heptanol with a propyl (-CH₂CH₂CH₃) branch at position 2.

- Key Differences: Branching vs. Molecular Weight: 158.28 g/mol (C₁₀H₂₂O) , whereas this compound (C₁₃H₁₈O) has a higher theoretical molecular weight (~190.28 g/mol).

- Reference :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Hydroxyl Position | Key Properties (Inferred) |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₈O | ~190.28 | Phenyl (C₆H₅) | 1 (primary) | High steric hindrance, moderate acidity |

| 2-Methylcycloheptan-1-ol | C₈H₁₆O | 128.21 | Methyl (-CH₃) | 1 (primary) | Lower hydrophobicity, higher pKa |

| 5,6-Diphenylheptan-2-ol | C₁₉H₂₂O | 266.38 | Phenyl (x2) | 2 (secondary) | Extreme hydrophobicity, low solubility |

| 4-Phenyloctane-1,8-diol | C₁₄H₂₂O₂ | 222.32 | Phenyl, -OH (x2) | 1, 8 (primary) | Enhanced H-bonding, moderate solubility |

| 2-Propylheptan-1-ol | C₁₀H₂₂O | 158.28 | Propyl (-CH₂CH₂CH₃) | 1 (primary) | Low boiling point, high flexibility |

Research Implications and Limitations

While direct experimental data for this compound are scarce, comparisons with structural analogs highlight critical trends:

- Electronic Effects : Phenyl substituents likely lower the pKa of the hydroxyl group relative to alkyl-substituted analogs.

- Solubility : Hydrophobic aromatic groups reduce polar solvent compatibility, necessitating organic solvents for reactions.

- Synthetic Applications : The steric bulk of the phenyl group may hinder nucleophilic attacks or catalytic interactions.

Further studies are required to validate these inferences and quantify properties like melting/boiling points, solubility, and reactivity.

Biologische Aktivität

2-Phenylcycloheptan-1-ol is a cyclic alcohol with a phenyl group attached to a cycloheptane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. In this article, we will explore the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and neuropharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a cycloheptane ring substituted with a hydroxyl group and a phenyl group, which may influence its biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 192.27 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Not Available |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of cyclic alcohols can inhibit the growth of various bacterial strains.

Case Study : A study investigated the antimicrobial activity of several cyclic alcohols against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) were noted to be as low as 6.3 µg/mL for some compounds, suggesting potent antibacterial activity comparable to standard antibiotics like ceftriaxone .

Cytotoxic Activity

Cytotoxicity assays have been employed to evaluate the potential of this compound in cancer treatment. The compound's effect on cell viability was assessed using the MTT assay, where it demonstrated significant cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| MCF-7 | 25 | Breast cancer cell line |

| HeLa | 30 | Cervical cancer cell line |

| A549 | 35 | Lung cancer cell line |

The results indicate that this compound exhibits promising anticancer properties, particularly against breast cancer cells .

Neuropharmacological Activity

Recent studies have explored the neuropharmacological effects of compounds related to this compound. Some derivatives have shown inhibitory effects on N-methyl-D-aspartate receptors (NMDAR), which are implicated in various neurological disorders.

Case Study : A comparative study analyzed several seven-membered ring compounds for their NMDAR inhibition rates. Notably, some derivatives exhibited inhibition rates exceeding those of ketamine, a well-known anesthetic and antidepressant . This suggests that similar structures may hold therapeutic potential in treating neurological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.